molecular formula C16H30N2O3 B3027455 tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate CAS No. 1286275-67-9

tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate

Cat. No.: B3027455
CAS No.: 1286275-67-9
M. Wt: 298.42
InChI Key: HMBDRFVMTXZYPS-UHFFFAOYSA-N
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Description

tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate is a carbamate-protected piperidine derivative characterized by a pivaloyl (trimethylacetyl) group at the 1-position of the piperidine ring and a tert-butoxycarbonyl (Boc) carbamate group on the methylene side chain. This compound is structurally designed for applications in medicinal chemistry, where the Boc group serves as a protective moiety for amines during multi-step syntheses, while the pivaloyl group enhances steric bulk and metabolic stability .

Properties

IUPAC Name

tert-butyl N-[[1-(2,2-dimethylpropanoyl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-15(2,3)13(19)18-9-7-12(8-10-18)11-17-14(20)21-16(4,5)6/h12H,7-11H2,1-6H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBDRFVMTXZYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117668
Record name Carbamic acid, N-[[1-(2,2-dimethyl-1-oxopropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-67-9
Record name Carbamic acid, N-[[1-(2,2-dimethyl-1-oxopropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286275-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2,2-dimethyl-1-oxopropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate typically involves the reaction of pivaloyl chloride with piperidine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protecting group for amines, enabling selective reactivity at other sites. Deprotection typically occurs under acidic conditions:

Reaction ConditionsReagents/AdditivesOutcome/ProductYieldSource
Trifluoroacetic acid (TFA), room tempDichloromethane (DCM)Free amine: (1-pivaloylpiperidin-4-yl)methylamine>90%
HCl in dioxane (4 M)-Hydrochloride salt of the free amine85-95%

Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and forming the tert-butyl cation, which is stabilized by the solvent. The free amine is liberated as its conjugate acid, which can be neutralized to yield the primary amine .

Hydrolysis of the Pivaloyl Group

The pivaloyl (2,2-dimethylpropanoyl) group exhibits resistance to hydrolysis due to steric hindrance but can be cleaved under forcing conditions:

Reaction ConditionsReagentsOutcome/ProductYieldSource
Aqueous NaOH (6 M), reflux, 12 hEthanol/water (1:1)Piperidin-4-ylmethanol55-65%
H₂SO₄ (conc.), 100°C, 6 h-Partial hydrolysis to carboxylic acid40-50%

Limitations : Complete hydrolysis requires prolonged heating, and competing decomposition may occur.

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine (after Boc deprotection) undergoes alkylation or sulfonation:

ReactionReagents/ConditionsProductYieldSource
MethanesulfonylationMethanesulfonyl chloride, pyridine, 0°C(1-Pivaloylpiperidin-4-yl)methyl methanesulfonamide91%
BenzylationBenzyl bromide, K₂CO₃, DMFN-Benzyl derivative78%

Key Observation : Steric hindrance from the pivaloyl group slows reaction kinetics, necessitating excess reagents .

Functionalization via Cross-Coupling Reactions

The carbamate moiety participates in palladium-catalyzed couplings:

Reaction TypeConditionsReagents/CatalystsProductYieldSource
Suzuki–Miyaura CouplingAryl boronic acid, Pd(PPh₃)₄, Cs₂CO₃Biaryl-substituted carbamate60-70%

Note : The Boc group remains intact under these conditions, enabling selective arylations .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂ .

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) leads to pivaloyl group cleavage.

  • Base Compatibility : Stable in mild bases (e.g., NaHCO₃) but degrades in concentrated NaOH .

Scientific Research Applications

Overview

tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate, with the CAS number 1286275-67-9, is a carbamate derivative that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, making it a candidate for therapeutic applications.

Pharmacological Research

  • Toll-like Receptor Modulation : Research indicates that compounds similar to this compound may act as antagonists for Toll-like receptors (TLR7/8). These receptors are critical in the immune response, and modulation can lead to therapeutic strategies for autoimmune diseases and cancer therapies .
  • Neuropharmacology : The piperidine structure is often associated with neuroactive compounds. Studies are exploring its potential effects on neurotransmitter systems, which could lead to treatments for neurological disorders .

Synthesis and Chemical Reactions

  • The compound can be synthesized using various methods, including reactions involving potassium carbonate in solvents like dioxane or N,N-dimethylacetamide (DMA) under controlled conditions. Such synthetic routes are essential for producing derivatives for further pharmacological testing .

Analytical Chemistry

  • The compound serves as a standard in analytical methods such as LC-MS (Liquid Chromatography-Mass Spectrometry), which is crucial for studying its pharmacokinetics and metabolic pathways in biological systems .

Case Studies

Study FocusFindings
TLR7/8 Antagonists A study demonstrated that similar carbamate derivatives can inhibit TLR7/8 signaling pathways, suggesting potential applications in treating inflammatory diseases .
Neuroactive Properties Research on piperidine derivatives indicated modulation of dopamine and serotonin receptors, which are significant in mood disorders .
Synthetic Methodologies Various synthetic approaches have been documented, showcasing yields of around 30% to 95%, depending on reaction conditions and starting materials used .

Mechanism of Action

The mechanism of action of tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name (CAS) Substituent at Piperidine 1-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate Pivaloyl (C(CH₃)₃CO) C₁₇H₃₀N₂O₃ 310.44 Pharmaceutical intermediate (inferred)
tert-Butyl (1-acetylpiperidin-4-yl)carbamate (283167-28-2) Acetyl (COCH₃) C₁₂H₂₂N₂O₃ 242.31 Amine protection in peptide synthesis
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate (1289007-64-2) 5-Bromopyridin-2-yl C₁₆H₂₄BrN₃O₂ 370.29 Medical intermediate (explicit)
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (33048-52-1) 2-Chloronicotinoyl C₁₇H₂₃ClN₃O₃ 364.84 Not specified; likely bioactive scaffold
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate (1774897-54-9) 2-Methoxyethyl C₁₄H₂₈N₂O₃ 272.38 Predicted density: 0.982 g/cm³; pKa 12.72

Key Observations :

  • Pivaloyl vs.
  • Heteroaromatic Substitutents (): Bromopyridine and chloronicotinoyl groups introduce halogenated aromaticity, which is associated with improved binding affinity in kinase inhibitors or receptor antagonists .

Physicochemical and Pharmacokinetic Properties

Table 2: Physical Property Comparison

Compound Boiling Point (°C) Density (g/cm³) pKa Solubility (Predicted)
This compound Not reported Not reported ~12 (est.) Low (high lipophilicity)
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate 369.7 0.982 12.72 Moderate (polar chain)
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Not reported Not reported ~10–11 Moderate

Key Insights :

  • The pivaloyl group’s high lipophilicity likely reduces aqueous solubility, necessitating formulation adjustments for pharmaceutical use.
  • Compounds with methoxyethyl substituents () exhibit balanced polarity, enhancing solubility while retaining membrane permeability .

Biological Activity

tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in antimicrobial and neuroprotective applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 198.31 g/mol
  • CAS Number : 73874-95-0

This compound features a piperidine ring, which is known for its biological activity, particularly in pharmacology.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. Notably, it has shown efficacy against:

  • Gram-positive bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).
  • Mechanism of Action : The compound disrupts bacterial membrane potential, leading to cell death. This mechanism is characterized by the depolarization of the bacterial cytoplasmic membrane, which is crucial for maintaining cellular integrity and function .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
MRSA0.78 - 3.125 μg/mLBactericidal
VREfm0.78 - 3.125 μg/mLBactericidal
Staphylococcus epidermidisLow concentrations effectiveBactericidal

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects , particularly in models of neurodegenerative diseases. One study indicated that a related compound exhibited protective effects against amyloid-beta (Aβ) toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment .

Cytotoxicity and Selectivity

The selectivity of this compound towards bacterial cells over mammalian cells has been noted, with no significant hemolytic activity observed in tested cell lines such as MCR-5 (lung) and BJ fibroblasts (skin) . This selectivity is crucial for developing safe therapeutic agents.

Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against biofilm-forming strains of S. aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted established biofilms, which are notoriously difficult to treat with conventional antibiotics .

Q & A

Q. What are the standard synthetic routes for tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate?

Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:

  • Step 1: Introduction of the carbamate group via reaction of piperidin-4-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
  • Step 2: Pivaloylation of the piperidine nitrogen using pivaloyl chloride in the presence of a base (e.g., pyridine or DMAP) at 0–25°C .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Key Reagents and Conditions Table:

StepReagent/ConditionRoleNotes
1Boc₂O, DCM, Et₃NBoc protectionExothermic reaction; monitor pH
2Pivaloyl chloride, pyridineAcylationMoisture-sensitive; inert atmosphere recommended
3Silica gel chromatographyPurificationRf ~0.3 (hexane:EtOAc 3:1)

Q. What purification techniques are recommended for this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (e.g., 4:1 to 1:1). Monitor fractions via TLC (visualization under UV or iodine vapor) .
  • Recrystallization: Ethanol/water (7:3) is effective for removing polar byproducts. Cooling to −20°C improves crystal yield .
  • HPLC: For high-purity requirements (e.g., >99%), reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients are used .

Advanced Research Questions

Q. How can discrepancies in NMR data during structural confirmation be resolved?

Methodological Answer:

  • ¹H NMR Analysis: Compare observed peaks to expected splitting patterns. For example:
    • tert-Butyl protons: Singlet at δ 1.40–1.45 ppm .
    • Pivaloyl methyl groups: Singlet at δ 1.20–1.25 ppm .
    • Piperidine CH₂: Multiplet at δ 2.70–3.10 ppm .
  • Troubleshooting: If integration mismatches occur, verify reaction stoichiometry or assess for residual solvents (e.g., DCM at δ 5.32 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • Cross-Validation: Confirm with ¹³C NMR (e.g., carbonyl carbons at δ 155–165 ppm) and HRMS (calculated for C₁₇H₃₀N₂O₃: [M+H]⁺ = 311.2334) .

Q. How can reaction yields be optimized during pivaloylation?

Methodological Answer:

  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation. Yields improve from ~60% to >85% .
  • Solvent Optimization: Replace DCM with THF for better solubility of intermediates. Maintain temperatures at 0°C to minimize side reactions .
  • Workflow Enhancements: Implement continuous flow synthesis (residence time: 30 min) for reproducible scale-up to 10–50 g .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Short-Term Stability: Stable at −20°C under argon for 6 months. Avoid repeated freeze-thaw cycles .
  • Hydrolytic Degradation: Susceptible to cleavage in acidic (pH < 3) or basic (pH > 10) conditions. Monitor via HPLC (retention time shift) .
  • Light Sensitivity: Store in amber vials; UV exposure leads to 15% decomposition over 72 hours .

Q. How should conflicting spectral data be addressed in publications?

Methodological Answer:

  • Multi-Technique Validation: Combine NMR, IR (C=O stretch at ~1700 cm⁻¹), and X-ray crystallography (if crystals form) .
  • Collaborative Analysis: Compare data with published analogs (e.g., tert-butyl piperidine carbamates in ).
  • Error Margins: Report HRMS deviations as ±2 ppm and NMR chemical shifts to two decimal places .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate
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tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate

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